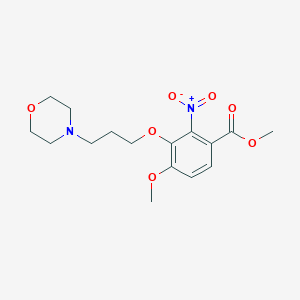
Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by its complex molecular structure, which includes a nitrobenzoate core, a methoxy group, and a morpholinopropoxy side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate typically involves multiple steps, starting with the preparation of the nitrobenzoate core. The process often includes nitration of a benzoate derivative, followed by the introduction of the methoxy group and the morpholinopropoxy side chain through various organic reactions. Common reagents used in these steps include nitric acid, methanol, and morpholine, among others. The reaction conditions usually require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and environmental impact. The use of advanced technologies such as automated reactors and real-time monitoring systems can further enhance the production process.
化学反应分析
Types of Reactions
Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The methoxy and morpholinopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized benzoate compounds.
科学研究应用
Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate exerts its effects is primarily related to its chemical structure. The nitro group can participate in redox reactions, while the morpholinopropoxy side chain can interact with various molecular targets. These interactions can influence biological pathways and cellular processes, making the compound of interest for therapeutic applications.
相似化合物的比较
Similar Compounds
- Methyl 4-methoxy-3-(3-morpholinopropoxy)benzoate
- 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
- 4-Methoxy-3-(3-morpholinopropoxy)phenylboronic acid
Uniqueness
Methyl 4-methoxy-3-(3-morpholinopropoxy)-2-nitrobenzoate stands out due to the presence of both a nitro group and a morpholinopropoxy side chain. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research.
属性
分子式 |
C16H22N2O7 |
|---|---|
分子量 |
354.35 g/mol |
IUPAC 名称 |
methyl 4-methoxy-3-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C16H22N2O7/c1-22-13-5-4-12(16(19)23-2)14(18(20)21)15(13)25-9-3-6-17-7-10-24-11-8-17/h4-5H,3,6-11H2,1-2H3 |
InChI 键 |
SAGUKJOPHPTQKT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])OCCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


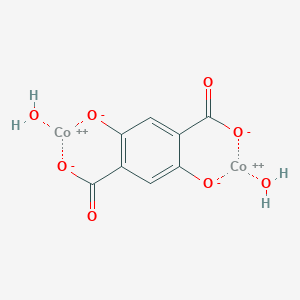
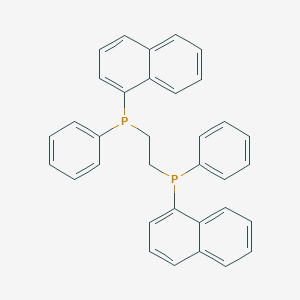

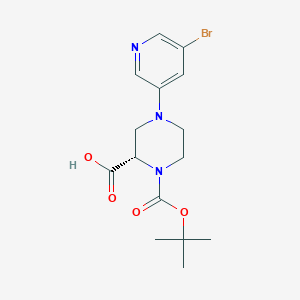
![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)
![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)
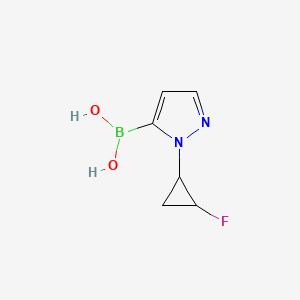
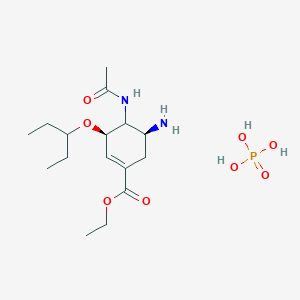
![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)

![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)

![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)

